N-Boc-3-hydroxy-D-phenylalanine

Übersicht

Beschreibung

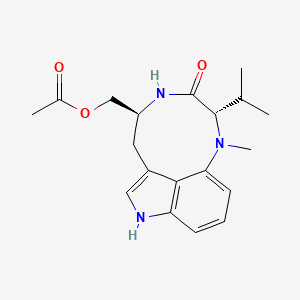

N-Boc-3-hydroxy-D-phenylalanine is a derivative of D-phenylalanine. It is the BOC (tert-butyloxycarbonyl) protected form of D-phenylalanine . It can be used in the synthesis of benzo [de] [1,7] napthyridinones as PARP1 inhibitors . It is also an important reagent during the manufacturing of proline-containing, ß-turn mimetic cycle tetrapeptides .

Synthesis Analysis

The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc 2 O . Active esters and other derivatives such as Boc-ONH 2 and Boc-N 3 can also be used . The Boc group is stable towards most nucleophiles and bases .Molecular Structure Analysis

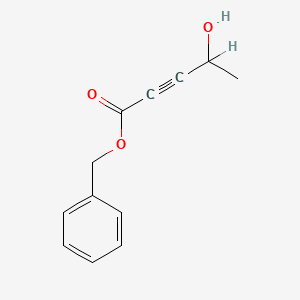

The molecular formula of N-Boc-3-hydroxy-D-phenylalanine is C14H19NO5 . The IUPAC name is (2R)-3- (3-hydroxyphenyl)-2- [ (2-methylpropan-2-yl)oxycarbonylamino]propanoic acid .Chemical Reactions Analysis

The Boc group in N-Boc-3-hydroxy-D-phenylalanine is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert -Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert -butyl cations .Physical And Chemical Properties Analysis

The molecular weight of N-Boc-3-hydroxy-D-phenylalanine is 281.31 .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

N-Boc-3-hydroxy-D-phenylalanine is often used in chemical synthesis . For example, it can be used in the coupling of N-Boc protected 4-L-nitrophenylalanine and aromatic amines, where an amide bond is generated by one pot synthesis in the presence of propylphosponic anhydride and base (triethylamine) .

Life Science Research

Scientists with experience in all areas of research including Life Science have used N-Boc-3-hydroxy-D-phenylalanine . It can be used in various life science experiments, especially those involving protein synthesis and modification.

Material Science Research

N-Boc-3-hydroxy-D-phenylalanine can also be used in Material Science research . Its unique properties make it a valuable compound in the development and testing of new materials.

Chromatography

In the field of Chromatography, N-Boc-3-hydroxy-D-phenylalanine can be used as a standard or reference compound . Its known properties can help in the identification and quantification of other compounds in a mixture.

Analytical Research

N-Boc-3-hydroxy-D-phenylalanine can be used in Analytical research . It can be used as a reference compound in various analytical techniques such as mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy.

Biochemistry

N-Boc-3-hydroxy-D-phenylalanine is an aromatic amino acid . Aromatic amino acids play a vital role in biological processes and are the building blocks of proteins, contributing to the structural and functional diversity of these macromolecules .

Neurotransmitter Synthesis

In the body, aromatic amino acids are precursors for the synthesis of monoamine neurotransmitters (including catecholamines and 5-hydroxytryptamine) . N-Boc-3-hydroxy-D-phenylalanine, being an aromatic amino acid, can potentially be used in research related to neurotransmitter synthesis.

Herbicide Development

Many herbicides can inhibit the synthesis of aromatic amino acids in weeds, making them harmless to humans and animals . N-Boc-3-hydroxy-D-phenylalanine, as an aromatic amino acid, can be used in the development and testing of new herbicides.

Safety And Hazards

Zukünftige Richtungen

Hydroxy amino acids (HAAs) are of unique value in the chemical and pharmaceutical industry with antiviral, antifungal, antibacterial, and anticancer properties . The hydroxylation of amino acids is inextricably linked to the catalysis of various biological enzymes . For the manufacture of HAAs, the high regioselectivity biocatalytic synthesis approach is favored over chemical synthesis .

Eigenschaften

IUPAC Name |

(2R)-3-(3-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-11(12(17)18)8-9-5-4-6-10(16)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,19)(H,17,18)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FABANBOJFXYSHH-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC(=CC=C1)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Boc-3-hydroxy-D-phenylalanine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(4-Fluoro-phenyl)-oxazol-4-YL]-methanol](/img/structure/B3394789.png)